![molecular formula C27H27N3O5 B228304 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE](/img/structure/B228304.png)
5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE is a complex organic compound that belongs to the class of pyrimido[4,5-b]quinolines. These compounds are known for their significant biological activities, including antitumor, antihistaminic, anti-inflammatory, anticancer, antimicrobial, and antimalarial properties .
Métodos De Preparación
The synthesis of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE can be achieved through a one-pot multi-component reaction. This method involves the condensation of dimedone, 6-amino-1,3-dimethyluracil, and various benzyloxy benzaldehydes under solvent-free conditions at 90°C using DABCO as a basic catalyst . This approach is advantageous as it shortens the production path, saves raw materials and solvents, and increases the yield of the product.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive sites on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various derivatives with potential biological activities.
Biology: It has been studied for its interactions with biological molecules, including DNA binding and intercalation.
Medicine: Due to its antitumor, anticancer, and antimicrobial properties, it is being explored for potential therapeutic applications.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and DNA. It can inhibit specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, its ability to bind to DNA can interfere with DNA replication and transcription processes, contributing to its antitumor and antimicrobial effects .
Comparación Con Compuestos Similares
Similar compounds include other pyrimido[4,5-b]quinoline derivatives, such as those containing different substituents on the benzene ring. These compounds share similar biological activities but may differ in their potency and specificity. The uniqueness of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE lies in its specific substituents, which can influence its biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C27H27N3O5 |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
5-(3-methoxy-4-phenylmethoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C27H27N3O5/c1-27(2)12-17-22(18(31)13-27)21(23-24(28-17)29-26(33)30-25(23)32)16-9-10-19(20(11-16)34-3)35-14-15-7-5-4-6-8-15/h4-11,21H,12-14H2,1-3H3,(H3,28,29,30,32,33) |
Clave InChI |
GFVCXZLDOHXHHS-UHFFFAOYSA-N |
SMILES isomérico |
CC1(CC2=C(C(C3=C(N2)N=C(N=C3O)O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[7-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B228228.png)
![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)
acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)
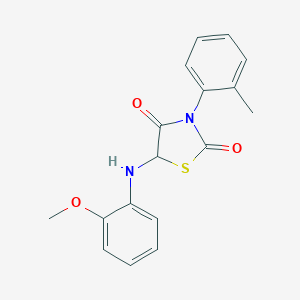
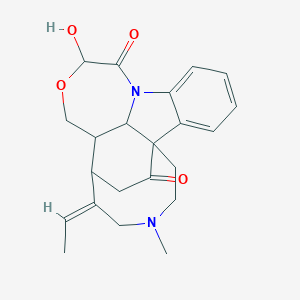
![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)
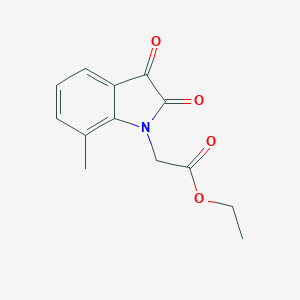
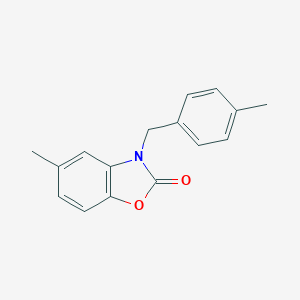
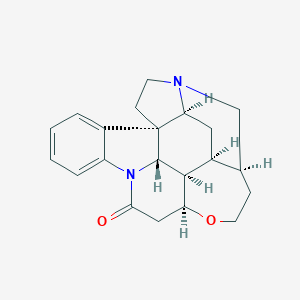
![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)

![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)
